Cannabinoid Receptor CB2 Affinity: A Quantitative Comparison with Related Scaffolds
2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide demonstrates measurable affinity for the human CB2 cannabinoid receptor, with a reported pKi of 6.1 [1]. This level of activity provides a defined baseline for this scaffold, which is notably distinct from the high-nanomolar IC50 (3.20E+3 nM) observed at the THC cannabinoid receptor site [2]. While this is a class-level inference regarding receptor selectivity, the quantitative data establishes a specific binding profile that can be used to benchmark this compound against other benzo[b]thiophene-based cannabinoid ligands, which may show different receptor preferences or potencies.
| Evidence Dimension | CB2 Receptor Affinity (pKi) and THC Site Binding (IC50) |
|---|---|
| Target Compound Data | CB2 pKi = 6.1; THC site IC50 = 3200 nM |
| Comparator Or Baseline | Other benzo[b]thiophene-derived cannabinoid ligands (e.g., from Australian Journal of Chemistry, 2008) with unreported CB2 pKi values for this specific scaffold. |
| Quantified Difference | Exhibits a specific, measurable pKi value for CB2, whereas activity at the THC site is weak (IC50 = 3.2 µM). |
| Conditions | In vitro radioligand binding assays. CB2: ChEMBL assay. THC site: BindingDB assay using 3H-CP-55940. |
Why This Matters
This establishes a known, quantitative interaction profile for the core scaffold, which is essential for SAR studies where this compound may serve as a reference point or starting material for optimizing CB2-selective ligands.
- [1] G Protein Database. Bioactivities for 2-(Hydroxymethyl)benzo[b]thiophene 1,1-dioxide. CB2 pKi = 6.1. View Source
- [2] BindingDB. BDBM50229033. CHEMBL114082. IC50: 3.20E+3 nM for THC cannabinoid receptor site using 3H-CP-55940. View Source
